2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate
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Overview
Description
2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate is a complex organic compound that features a piperidine ring, a carbamate group, and a methoxymethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate typically involves multi-step organic reactions. One common approach is the reaction of 2-hydroxy-2-oxoacetate with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate
- 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate
Uniqueness
Compared to similar compounds, 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate is unique due to its specific substitution pattern and the presence of the methoxymethyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
80171-68-2 |
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Molecular Formula |
C18H26N2O7 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C16H24N2O3.C2H2O4/c1-20-13-14-7-3-4-8-15(14)17-16(19)21-12-11-18-9-5-2-6-10-18;3-1(4)2(5)6/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19);(H,3,4)(H,5,6) |
InChI Key |
MSKXFFWNJJEANF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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